N,N,2,2-tetramethyl-N'-(3-methylcyclohexyl)propane-1,3-diamine
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Overview
Description
N,N,2,2-tetramethyl-N’-(3-methylcyclohexyl)propane-1,3-diamine is an organic compound with the molecular formula C13H28N2. It is a derivative of propane-1,3-diamine, where the nitrogen atoms are substituted with methyl groups and a cyclohexyl group. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2,2-tetramethyl-N’-(3-methylcyclohexyl)propane-1,3-diamine typically involves the reaction of propane-1,3-diamine with methylating agents and cyclohexyl derivatives. One common method is the alkylation of propane-1,3-diamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete methylation of the nitrogen atoms.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as Raney nickel can enhance the reaction rate and selectivity. The final product is purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N,N,2,2-tetramethyl-N’-(3-methylcyclohexyl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or cyclohexyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are performed under basic or acidic conditions depending on the desired product.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary amines
Substitution: Various substituted amines depending on the reagents used
Scientific Research Applications
N,N,2,2-tetramethyl-N’-(3-methylcyclohexyl)propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N,2,2-tetramethyl-N’-(3-methylcyclohexyl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and reducing enzymatic activity. The pathways involved may include inhibition of specific metabolic processes or signaling pathways, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethyl-1,3-propanediamine: Similar in structure but lacks the cyclohexyl group.
N,N,N’,N’-Tetramethylethylenediamine: Contains an ethylene backbone instead of a propane backbone.
N,N-Dimethyl-1,3-propanediamine: Has fewer methyl groups and no cyclohexyl substitution.
Uniqueness
N,N,2,2-tetramethyl-N’-(3-methylcyclohexyl)propane-1,3-diamine is unique due to the presence of both methyl and cyclohexyl groups, which confer distinct steric and electronic properties. These modifications enhance its reactivity and specificity in various chemical and biological applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
N,N,2,2-tetramethyl-N'-(3-methylcyclohexyl)propane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2/c1-12-7-6-8-13(9-12)15-10-14(2,3)11-16(4)5/h12-13,15H,6-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQSOXZVJSHFRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NCC(C)(C)CN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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